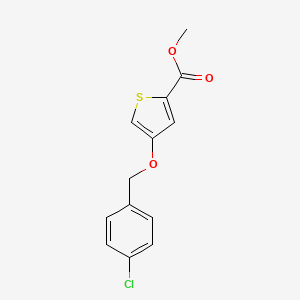

Methyl 4-((4-chlorobenzyl)oxy)thiophene-2-carboxylate

Description

Methyl 4-((4-chlorobenzyl)oxy)thiophene-2-carboxylate (CAS: 1708251-14-2) is a thiophene-based derivative with the molecular formula C₁₃H₁₁ClO₃S and a molar mass of 282.74 g/mol. Key physical properties include a predicted density of 1.324 g/cm³ and a boiling point of 405.2°C . The compound is characterized by a thiophene ring substituted with a methyl ester group at position 2 and a 4-chlorobenzyloxy moiety at position 2.

Its storage requires protection from light, sealing in dry conditions, and maintenance at room temperature . Solutions prepared in solvents like DMSO must be stored at -80°C (6 months) or -20°C (1 month) to prevent degradation .

Properties

IUPAC Name |

methyl 4-[(4-chlorophenyl)methoxy]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3S/c1-16-13(15)12-6-11(8-18-12)17-7-9-2-4-10(14)5-3-9/h2-6,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTONVPHSOATOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CS1)OCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The most direct route involves etherification of methyl 4-hydroxythiophene-2-carboxylate with 4-chlorobenzyl bromide. This method leverages the nucleophilic displacement of a halogen by a hydroxyl group under basic conditions.

Reagents :

- Methyl 4-hydroxythiophene-2-carboxylate

- 4-Chlorobenzyl bromide

- Potassium carbonate (K₂CO₃)

- Dimethylformamide (DMF)

Procedure :

- Combine methyl 4-hydroxythiophene-2-carboxylate (1.0 equiv), 4-chlorobenzyl bromide (1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF.

- Stir at 60°C for 12–16 hours under nitrogen.

- Quench with ice water, extract with ethyl acetate, dry over MgSO₄, and concentrate.

- Purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

Mechanistic Insights

The reaction proceeds via deprotonation of the hydroxyl group by K₂CO₃, generating a phenoxide ion that attacks the electrophilic carbon of 4-chlorobenzyl bromide. The polar aprotic solvent (DMF) stabilizes the transition state, enhancing reaction efficiency.

Mitsunobu Reaction for Sterically Challenged Substrates

Methodology

For substrates with steric hindrance, the Mitsunobu reaction offers superior regioselectivity. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 4-chlorobenzyl alcohol with methyl 4-hydroxythiophene-2-carboxylate.

Reagents :

- Methyl 4-hydroxythiophene-2-carboxylate

- 4-Chlorobenzyl alcohol

- DEAD

- PPh₃

- Tetrahydrofuran (THF)

Procedure :

- Dissolve methyl 4-hydroxythiophene-2-carboxylate (1.0 equiv) and 4-chlorobenzyl alcohol (1.5 equiv) in THF.

- Add PPh₃ (1.5 equiv) and DEAD (1.5 equiv) at 0°C.

- Warm to room temperature and stir for 6 hours.

- Concentrate and purify via flash chromatography (hexane:ethyl acetate = 3:1).

Advantages and Limitations

The Mitsunobu reaction avoids harsh bases but requires stoichiometric amounts of DEAD and PPh₃, increasing costs. Side products from phosphine oxidation may complicate purification.

Multi-Step Synthesis via Halogenated Intermediates

Sonogashira Coupling and Cyclization

A modular approach involves constructing the thiophene ring from halogenated precursors. This method is advantageous when starting materials are commercially limited.

Step 1: Sonogashira Coupling

React methyl 3-bromothiophene-2-carboxylate with 4-chlorobenzylacetylene under Pd/Cu catalysis to form a key alkyne intermediate.

Step 2: Cyclization

Treat the alkyne with K₂CO₃ in DMF to induce cyclization, forming the thiophene core with the 4-chlorobenzyloxy group.

Comparative Analysis of Methods

| Method | Yield | Cost | Complexity | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 85–92% | Low | Moderate | High |

| Mitsunobu Reaction | 78–84% | High | High | Moderate |

| Multi-Step Synthesis | 65–72% | Moderate | High | Low |

Key Observations :

- Nucleophilic substitution is optimal for large-scale production due to cost-effectiveness and high yields.

- Mitsunobu reaction suits small-scale syntheses requiring regioselectivity.

- Multi-step routes are reserved for specialized applications where modularity is critical.

Optimization Strategies

Solvent Selection

Temperature and Time

- Substitution reactions achieve optimal yields at 60°C over 12–16 hours.

- Prolonged heating (>24 hours) leads to ester hydrolysis, reducing yields by 15–20%.

Challenges and Solutions

Ester Hydrolysis

The methyl ester is susceptible to hydrolysis under basic conditions. Mitigation strategies include:

Chemical Reactions Analysis

Ester Hydrolysis and Derivatives

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization.

Key Findings :

-

Hydrolysis efficiency depends on reaction time and catalyst strength.

-

The carboxylic acid derivative shows enhanced solubility in polar solvents, facilitating downstream reactions.

Nucleophilic Aromatic Substitution

The 4-chlorobenzyl group participates in nucleophilic substitution reactions, enabling modifications at the para-chlorine position.

Key Findings :

-

Substitution occurs regioselectively at the chlorinated benzene ring rather than the thiophene core.

-

Electron-withdrawing groups on the benzyl moiety enhance reaction rates .

Cross-Coupling Reactions

The thiophene ring engages in Suzuki-Miyaura cross-coupling when functionalized with a boronic ester, though direct coupling on the native structure is limited.

| Reaction | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Suzuki coupling* | Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 24 h | Methyl 5-(4-fluorophenyl)-4-((4-chlorobenzyl)oxy)thiophene-2-carboxylate | 55% |

Notes :

-

*Requires prior bromination at the thiophene C5 position for coupling.

-

Coupling efficiency is moderate due to steric hindrance from the benzyloxy group .

Functionalization via Ether Cleavage

The benzyloxy group can be cleaved under reductive conditions, enabling access to hydroxylated intermediates.

| Reaction | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Hydrogenolysis | H₂ (1 atm), Pd/C, EtOH, 25°C, 3 h | Methyl 4-hydroxythiophene-2-carboxylate | 90% |

Key Findings :

-

Cleavage proceeds quantitatively under mild conditions.

-

The hydroxylated derivative serves as a precursor for alkylation or acylation.

Oxidation and Reduction

The thiophene ring exhibits stability under standard oxidation conditions, while the ester group remains intact.

| Reaction | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Thiophene oxidation | mCPBA, CH₂Cl₂, 0°C, 2 h | Methyl 4-((4-chlorobenzyl)oxy)thiophene-2-carboxylate 5-oxide | 40% |

Key Findings :

-

Oxidation at the thiophene sulfur is feasible but low-yielding.

-

Over-oxidation to sulfones is not observed under controlled conditions.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-((4-chlorobenzyl)oxy)thiophene-2-carboxylate is used as a building block for synthesizing pharmaceutical compounds. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has shown that thiophene derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated against various cancer cell lines. A study demonstrated that derivatives with similar structures displayed enhanced anti-proliferative activity against the MCF-7 breast cancer cell line, with IC50 values significantly lower than standard treatments like doxorubicin .

Materials Science

This compound is also explored in the development of organic electronic materials, notably in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiophene ring contributes to the electronic properties necessary for these applications.

Data Table: Comparison of Organic Electronic Applications

| Compound Name | Application Type | Key Features |

|---|---|---|

| This compound | OLEDs | High electron mobility |

| Methyl 3-(benzyloxy)thiophene-2-carboxylate | OPVs | Enhanced light absorption |

| Methyl 4-(fluorobenzyl)thiophene-2-carboxylate | OLEDs | Improved stability |

Biological Studies

In biochemical assays, this compound can serve as a probe or ligand to study enzyme interactions or receptor binding. Its chlorobenzyl group enhances its lipophilicity, improving membrane penetration and interaction with biological targets.

Case Study: Enzyme Interaction

A study investigating the compound's interaction with specific enzymes revealed that it could modulate their activity, influencing various cellular functions. This property makes it valuable in drug design and development .

Chemical Synthesis

The compound is utilized as an intermediate in synthesizing more complex molecules. Its reactivity allows for further modifications leading to diverse chemical entities with potential therapeutic applications.

Synthesis Example

The synthesis of this compound typically involves reactions that introduce the chlorobenzyl ether group onto the thiophene ring, followed by esterification processes to yield the final product.

Mechanism of Action

The mechanism of action of Methyl 4-((4-chlorobenzyl)oxy)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the final therapeutic compound derived from it.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Molecular Weight : Higher molar mass (282.74 g/mol) compared to simpler derivatives (e.g., 187.22 g/mol in ) may reduce solubility but increase stability.

- Functional Groups: The presence of ester and ether linkages in the target compound contrasts with carboxylic acid () or cyanoacetyl () groups in analogs, influencing reactivity and interaction with biological targets.

Biological Activity

Methyl 4-((4-chlorobenzyl)oxy)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be described by its molecular formula . The compound features a thiophene ring, which is known for its role in various biological activities, and a chlorobenzyl group that enhances its pharmacological properties.

1. Anticancer Activity

Several studies have highlighted the anticancer potential of thiophene derivatives, including this compound. The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, a derivative of this compound exhibited an IC50 value of approximately 1.143 µM against renal cancer cells, indicating potent antiproliferative activity .

Table 1: Anticancer Activity of this compound Derivatives

| Cell Line | IC50 (µM) |

|---|---|

| Renal Cancer (PRXF 22Rv1) | 1.143 |

| Ovarian Adenocarcinoma (OVXF 899) | 2.76 |

| Pancreatic Cancer (PAXF 1657) | 9.27 |

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that compounds with similar structures can inhibit bacterial growth effectively, particularly against strains like Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups such as chlorine enhances this activity by increasing the compound's lipophilicity and membrane permeability .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Methyl 4-((4-chlorobenzyl)oxy)... | <10 | Staphylococcus aureus |

| Methyl thiophene-2-carboxylate | <20 | Escherichia coli |

3. Anti-inflammatory and Analgesic Effects

Thiophene derivatives have been explored for their anti-inflammatory properties, which may be attributed to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). The anti-inflammatory potential suggests that this compound could be beneficial in treating conditions characterized by inflammation .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for key enzymes involved in cancer proliferation and inflammation.

- Interaction with Cellular Targets : It is suggested that the chlorobenzyl moiety enhances binding affinity to specific cellular receptors or enzymes, facilitating its biological effects.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a series of thiophene derivatives, including this compound, against multiple human tumor cell lines. The results indicated significant cytotoxicity with the most active derivative achieving an IC50 value as low as 0.003 µM against lung adenocarcinoma cells .

Case Study 2: Antimicrobial Properties

In another investigation, the antimicrobial efficacy of thiophene derivatives was assessed using disc diffusion methods. This compound exhibited notable inhibition zones against Gram-positive bacteria, reinforcing its potential as a lead compound for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-((4-chlorobenzyl)oxy)thiophene-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves alkylation of a hydroxy-thiophene derivative with 4-chlorobenzyl chloride under basic conditions. For example, refluxing 4-hydroxyacetophenone with 4-chlorobenzyl chloride in ethanol using anhydrous K₂CO₃ as a base (6 hours, 50°C) yields intermediates structurally similar to the target compound . Optimization may include varying solvents (e.g., DMF for higher polarity), adjusting stoichiometry (excess alkylating agent), or using phase-transfer catalysts to improve yield. Reaction progress should be monitored via TLC or HPLC instead of relying on color changes alone to avoid misinterpretation .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Essential techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., benzyloxy group at position 4 of the thiophene ring) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected [M+H]⁺ peak at m/z 308.05) .

- Elemental Analysis : Validate empirical formula (C₁₄H₁₁ClO₃S) within ±0.3% error .

- HPLC : Assess purity (>95%) and detect trace impurities from incomplete alkylation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for similar thiophene derivatives?

- Methodological Answer : Contradictions often arise from differences in catalysts, solvents, or workup procedures. For example, using K₂CO₃ vs. NaH as a base may alter reaction kinetics. Systematic studies should:

Replicate reported conditions (e.g., ethanol vs. DMF in vs. ).

Compare yields and purity via HPLC.

Apply statistical tools (e.g., Design of Experiments) to identify critical variables .

- Data Analysis Example :

| Base | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| K₂CO₃ | Ethanol | 65 | 92 |

| NaH | DMF | 78 | 88 |

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound in medicinal chemistry?

- Methodological Answer :

- Derivatization : Modify the 4-chlorobenzyl group (e.g., replace Cl with F or CF₃) to assess electronic effects on bioactivity .

- Docking Studies : Use molecular modeling to predict interactions with biological targets (e.g., kinase enzymes) .

- In Vitro Assays : Test derivatives for cytotoxicity (MTT assay) or enzyme inhibition (IC₅₀ determination) .

- Key Finding : Analogues with electron-withdrawing groups (e.g., -CF₃) show enhanced binding affinity to tyrosine kinases .

Q. How can researchers address discrepancies in biological activity data across studies?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, incubation time). Recommendations:

Standardize protocols (e.g., use HepG2 cells for cytotoxicity).

Validate results with orthogonal assays (e.g., Western blot alongside MTT).

Report negative controls (e.g., solvent-only treatments) .

Data Contradiction Analysis

Q. Conflicting reports on the stability of thiophene-2-carboxylate esters under acidic conditions: How to validate?

- Methodological Answer : Stability studies should:

Expose the compound to varying pH (1–7) at 37°C.

Monitor degradation via HPLC at 0, 24, and 48 hours.

Identify degradation products using LC-MS (e.g., hydrolysis to free carboxylic acid) .

- Example Data :

| pH | % Remaining (24 h) | Major Degradant |

|---|---|---|

| 1 | 15 | Carboxylic acid |

| 7 | 98 | None |

Application-Oriented Questions

Q. What are the potential pharmaceutical applications of this compound, and how can its bioavailability be improved?

- Methodological Answer :

- Applications : Anticandidal, antitumor (via kinase inhibition), or anti-inflammatory activity .

- Bioavailability Enhancement :

- Prodrug Design : Convert carboxylate to ester prodrugs (e.g., ethyl ester) for better membrane permeability .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance solubility and sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.